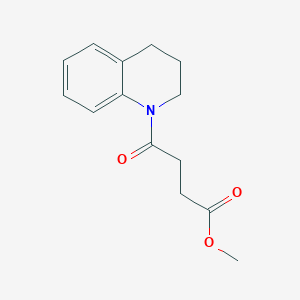

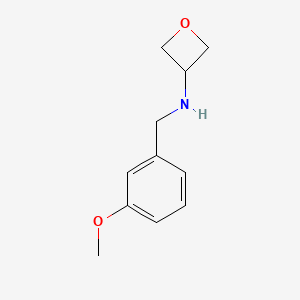

methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are widely used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate” are not available, similar compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Applications De Recherche Scientifique

Synthesis and Molecular Transformations

Methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate and related compounds have been primarily investigated for their synthesis and molecular transformation capabilities. Klásek et al. (2003) described a process involving the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones, leading to the formation of pyrano[3,2-c]quinoline diones and subsequent bromination to derivatives, highlighting a pathway for molecular rearrangement and synthesis of complex organic compounds (Klásek, Kořistek, Sedmera, & Halada, 2003). Similarly, Stanovnik et al. (2003) explored transformations of related compounds, synthesizing a mixture of oxazolo[3,5-c]quinoline derivatives and imidazole carboxylates, showcasing the compound's versatility in generating heterocyclic structures (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Green Chemistry and Eco-Friendly Synthesis

Indumathi et al. (2012) demonstrated the eco-friendly synthesis of trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones from a three-component reaction, signifying the compound's role in green chemistry and its potential for sustainable and eco-friendly chemical synthesis (Indumathi, Perumal, & Anbananthan, 2012).

Catalytic Synthesis and Chemical Properties

Research by Zhu et al. (2012) highlighted the efficient synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives catalyzed by L-proline, offering insights into the catalytic processes involving these compounds and their potential applications in chemical synthesis (Zhu, Wang, Xu, & Li, 2012).

Molecular Docking and Structural Analysis

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound, showcasing the compound's importance in molecular structure analysis and its potential in the development of nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Mécanisme D'action

Target of Action

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

The disruption of biological membrane systems suggests that it may interfere with the normal functioning of the cell membrane, affecting processes such as nutrient uptake, waste excretion, and cellular communication .

Result of Action

recalcitrans , which could lead to cell death.

Propriétés

IUPAC Name |

methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWOLRIQHJINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)

![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2630212.png)

![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)

![7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2630214.png)

![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)